2-Amylanthraquinone

Vue d'ensemble

Description

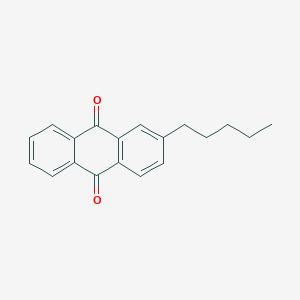

2-Amylanthraquinone, also known as 2-pentylanthraquinone, is an organic compound with the molecular formula C19H18O2. It is a derivative of anthraquinone, where an amyl group is attached to the second position of the anthraquinone structure. This compound is primarily used as a catalyst and reaction carrier in the industrial production of hydrogen peroxide due to its high stability and compatibility with working fluids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amylanthraquinone typically involves a two-step process:

Alkylation Reaction: The first step involves the reaction of tert-amylbenzene with phthalic anhydride in the presence of a catalyst to form an intermediate, 2-(4-neopentylbenzoyl)benzoic acid.

Cyclization Reaction: The intermediate 2-(4-neopentylbenzoyl)benzoic acid undergoes a cyclization reaction in the presence of a catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are moderate, making the process economically viable .

Analyse Des Réactions Chimiques

Catalytic Hydrogenation Mechanism

2-AAQ undergoes catalytic hydrogenation over palladium-based catalysts (e.g., Pd/Al₂O₃) to form anthrahydroquinone (AQH₂), a key intermediate in the anthraquinone process for H₂O₂ production . The reaction proceeds via:

Key mechanistic insights :

-

Larger Pd particles (≥8.1 nm) exhibit higher turnover frequencies (TOF = 0.76 h⁻¹) due to β-hydride formation, which acts as a hydrogen reservoir .

-

Branched amyl side chains in 2-AAQ reduce accessibility to Pd active sites, resulting in ~50% slower hydrogenation rates compared to 2-ethylanthraquinone .

Reaction Conditions and Optimization

Degradation pathways :

-

Over-hydrogenation produces tetrahydroanthrahydroquinone (THAQ) , reducing H₂O₂ yield by 15–20% .

-

Catalyst fouling occurs via Pd sintering under prolonged use (>100 cycles) .

Regeneration of 2-AAQ

AQH₂ is oxidized back to 2-AAQ in the presence of oxygen, completing the H₂O₂ production cycle:

Critical factors :

Oxidative Degradation

Under harsh conditions (T > 90°C, acidic media), 2-AAQ undergoes:

-

Ring hydroxylation : Forms hydroxyanthraquinones (~5% yield) .

-

Side-chain cleavage : Generates low-molecular-weight carbonyl compounds .

Comparative Reaction Kinetics

Data from Pd/Al₂O₃-catalyzed hydrogenation (60°C, 0.3 MPa H₂) :

| Substrate | TOF (h⁻¹) | H₂O₂ Yield (%) | Degradation Products (%) |

|---|---|---|---|

| 2-AAQ | 0.61 | 82.4 | 6.8 |

| 2-Ethylanthraquinone | 1.14 | 78.1 | 9.2 |

| 1:1 Mixture | 0.53 | 75.3 | 11.5 |

Key findings :

-

2-AAQ’s slower hydrogenation rate is offset by 4.3% higher H₂O₂ yield compared to ethyl derivatives .

-

Mixtures show additive degradation effects due to competitive adsorption on Pd sites .

Emerging Research Directions

Applications De Recherche Scientifique

Chemistry

- Catalyst in Hydrogen Peroxide Production : 2-Amylanthraquinone is utilized as a catalyst and reaction carrier in the production of hydrogen peroxide. The compound undergoes hydrogenation over a palladium catalyst, facilitating the conversion to anthrahydroquinone, which is subsequently oxidized to produce hydrogen peroxide. This cyclical process is critical for efficient H₂O₂ generation.

- Comparison with 2-Ethylanthraquinone : Studies indicate that this compound exhibits higher solubility and potentially faster hydrogenation rates compared to its counterpart, 2-ethylanthraquinone. This can lead to increased yields of hydrogen peroxide per cycle .

| Property | This compound | 2-Ethylanthraquinone |

|---|---|---|

| Solubility | Higher | Lower |

| Hydrogenation Rate | Faster | Slower |

Biology and Medicine

- Antibacterial Properties : Research has demonstrated that this compound possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes and generates reactive oxygen species, enhancing its antibacterial effects.

- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and causing DNA damage through oxidative stress .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | ROS-mediated DNA damage |

Hydrogen Peroxide Production

The anthraquinone process using this compound is a widely adopted method for producing hydrogen peroxide due to its efficiency and cost-effectiveness. The compound's properties allow for a stable working solution that enhances production yields while reducing operational costs .

Case Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against common bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study on Anticancer Activity

In another study assessing cytotoxic effects on cancer cell lines, it was found that this compound effectively inhibited cell proliferation at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Mécanisme D'action

The primary mechanism of action of 2-Amylanthraquinone involves its role as a catalyst in the hydrogenation and oxidation reactions. In hydrogenation, this compound adsorbs onto the palladium catalyst surface, where it undergoes hydrogenation to form the corresponding hydroquinone. This hydroquinone is then oxidized to produce hydrogen peroxide . The molecular targets and pathways involved in these reactions include the activation of the carbonyl group in this compound and the subsequent addition of hydrogen atoms .

Comparaison Avec Des Composés Similaires

2-Amylanthraquinone is often compared with other anthraquinone derivatives, such as 2-ethylanthraquinone. Both compounds are used as catalysts in the production of hydrogen peroxide, but they have different properties and efficiencies:

2-Ethylanthraquinone: This compound has a shorter alkyl chain compared to this compound, which affects its hydrogenation rate and yield.

2-tert-Amylanthraquinone: This compound has a branched alkyl chain, which limits its accessibility to the catalyst surface and results in a slower hydrogenation rate but higher selectivity and lower degradation.

List of Similar Compounds

- 2-Ethylanthraquinone

- 2-tert-Amylanthraquinone

- 2-Methylanthraquinone

- 2-Butylanthraquinone

These comparisons highlight the unique properties of this compound, such as its high stability and compatibility with working fluids, making it a valuable compound in various industrial and research applications .

Activité Biologique

2-Amylanthraquinone (2-AAQ) is an anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and industrial applications. This article delves into the biological activity of 2-AAQ, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

2-AAQ is a synthetic organic compound with the molecular formula C₁₄H₁₀O₂ and a molecular weight of approximately 218.23 g/mol. It is primarily studied for its role in the production of hydrogen peroxide through the anthraquinone process, but recent studies have highlighted its potential therapeutic effects.

Hydrogenation Process

The primary biological activity associated with 2-AAQ is its role in the hydrogenation process for producing hydrogen peroxide (H₂O₂). This process involves:

- Catalytic Hydrogenation : 2-AAQ is hydrogenated over a palladium catalyst, which facilitates the addition of hydrogen, converting it into anthrahydroquinone (AQH₂). This reaction is crucial for generating H₂O₂, a compound with significant antibacterial properties .

- Oxidative Stress Induction : The production of H₂O₂ can lead to oxidative stress in cells, which may contribute to its cytotoxic effects against cancer cells and pathogens .

Antibacterial Properties

Research indicates that anthraquinones, including 2-AAQ, exhibit antibacterial activity against various bacterial strains. The mechanisms proposed include:

- Cell Membrane Disruption : 2-AAQ can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The H₂O₂ produced during the hydrogenation process can induce oxidative damage in bacterial cells, further enhancing its antibacterial effects .

Anticancer Properties

The anticancer potential of 2-AAQ has been explored in several studies. Key findings include:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that 2-AAQ can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Mechanism of Action : The anticancer effects are believed to be mediated through the generation of ROS, which can damage DNA and induce apoptosis. Additionally, studies suggest that 2-AAQ may modulate signaling pathways involved in cell survival and proliferation .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of 2-AAQ against Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

These findings indicate that 2-AAQ possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Anticancer Activity

In a separate study assessing the cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | ROS-mediated DNA damage |

The IC50 values suggest that 2-AAQ is effective at low concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

2-pentylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWZLYTVXQBTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065681 | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13936-21-5 | |

| Record name | 2-Pentyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-amylanthraquinone and why is it of interest in scientific research?

A: this compound (2-AAQ) is an organic compound increasingly investigated as a potential replacement for 2-ethylanthraquinone (2-EAQ) in the industrial production of hydrogen peroxide (H2O2). [, , ] This interest stems from the potential for 2-AAQ to offer improved efficiency and economic benefits over the traditional process. [, ]

Q2: How does this compound play a role in hydrogen peroxide production?

A: 2-AAQ acts as a working carrier in the anthraquinone process for H2O2 production. [, ] It undergoes a cyclical process of hydrogenation (addition of hydrogen) and oxidation (reaction with oxygen), generating H2O2 as a byproduct.

Q3: What are the advantages of using this compound over 2-ethylanthraquinone in hydrogen peroxide production?

A: Studies have shown that 2-AAQ exhibits higher solubility in common solvent systems used in the anthraquinone process compared to 2-EAQ. [, ] This increased solubility potentially allows for higher concentrations of the working carrier, leading to increased H2O2 yield per cycle. [] Research also suggests that 2-AAQ may offer a faster hydrogenation rate compared to 2-EAQ. []

Q4: What are the common methods for synthesizing this compound?

A: The synthesis of 2-AAQ typically involves a multi-step process, often starting from readily available materials like tert-amylbenzene and phthalic anhydride. [, , ] The process generally involves Friedel-Crafts acylation followed by cyclization reactions. [, , ] Optimization of these reactions focuses on maximizing yield and purity of the final 2-AAQ product. [, ]

Q5: What is the role of catalysts in the hydrogenation of this compound?

A: Catalysts are crucial for facilitating the efficient hydrogenation of 2-AAQ in the H2O2 production process. [, ] Palladium (Pd) supported on materials like alumina (Al2O3) or silica (SiO2) are commonly employed catalysts. [, ] Research focuses on optimizing catalyst design, such as incorporating additives like aluminophosphate molecular sieves (AlPO-n), to improve the dispersion of Pd particles and enhance hydrogenation activity and selectivity. []

Q6: How is the solubility of this compound studied, and what are the key findings?

A: The solubility of 2-AAQ in various solvent systems relevant to H2O2 production, such as mixtures of trimethylbenzene (TMB) and trioctyl phosphate (TOP), has been experimentally determined using the equilibrium method. [, , ] Researchers have also developed mathematical models, such as the modified λ-h equation, to correlate and predict the solubility of 2-AAQ under different conditions. [] This data is crucial for optimizing the operating conditions of the anthraquinone process.

Q7: What are the current research directions related to this compound in hydrogen peroxide production?

A: Current research explores avenues for further enhancing the efficiency and sustainability of the 2-AAQ-based H2O2 production process. [, ] This includes the development of more active and selective catalysts [, ], exploring alternative solvent systems [], and optimizing reaction conditions to maximize yield and minimize waste. [] Additionally, research into the long-term performance and stability of 2-AAQ under industrial conditions remains an important area of investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.